molecular formula C16H9FN6O2 B12335958 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12335958
M. Wt: 336.28 g/mol
InChI Key: AQTFWDHJGBMAHJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorinated nitrophenyl group and a pyridinyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 2-aminopyridines with appropriate formamidoximes under mild reaction conditions. Trifluoroacetic anhydride is often used as a reagent to facilitate this cyclization . Additionally, copper-catalyzed reactions under an atmosphere of air can provide triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolopyrimidine core. The fluorinated nitrophenyl group may enhance its binding affinity and specificity, while the pyridinyl group could facilitate interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a fluorinated nitrophenyl group and a pyridinyl group, which may confer distinct chemical and biological properties compared to other triazolopyrimidines and related compounds.

Properties

Molecular Formula

C16H9FN6O2

Molecular Weight

336.28 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)-6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H9FN6O2/c17-13-5-4-11(23(24)25)7-12(13)15-20-16-19-8-10(9-22(16)21-15)14-3-1-2-6-18-14/h1-9H

InChI Key

AQTFWDHJGBMAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F)N=C2

Origin of Product

United States

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